4-Fluoropiperidine-2-carboxylic acid
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Overview
Description
4-Fluoropiperidine-2-carboxylic acid is a fluorinated derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-fluoropiperidine-2-carboxylic acid typically involves the fluorination of piperidine derivatives. One common method is the nucleophilic substitution reaction where a fluorine atom is introduced into the piperidine ring using reagents such as hydrofluoric acid or tetrabutylammonium fluoride . Another approach involves the use of fluorinating agents like fluoroboric acid under controlled conditions .
Industrial Production Methods: Industrial production of this compound often employs scalable and cost-effective methods. The chemical resolution preparation method is one such approach, which involves the separation of racemic mixtures to obtain optically pure enantiomers . This method is advantageous due to its simplicity, availability of raw materials, and mild reaction conditions .
Chemical Reactions Analysis
Types of Reactions: 4-Fluoropiperidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides are used in the presence of suitable catalysts.
Major Products: The major products formed from these reactions include various substituted piperidines, ketones, alcohols, and amines, depending on the reaction conditions and reagents used .
Scientific Research Applications
4-Fluoropiperidine-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: The compound finds applications in the production of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 4-fluoropiperidine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The fluorine atom’s electron-withdrawing properties influence the compound’s reactivity and binding affinity to enzymes and receptors . This interaction can modulate biological processes, making it a valuable tool in drug discovery and development .
Comparison with Similar Compounds
Piperidine-2-carboxylic acid: Lacks the fluorine atom, resulting in different chemical and biological properties.
3-Fluoropiperidine-4-carboxylic acid: Another fluorinated derivative with the fluorine atom at a different position, leading to distinct reactivity and applications.
2-Fluoropyridine: A fluorinated pyridine derivative with different structural and functional characteristics.
Uniqueness: 4-Fluoropiperidine-2-carboxylic acid is unique due to the specific positioning of the fluorine atom, which imparts unique electronic and steric effects. These effects enhance its utility in various chemical reactions and biological applications, distinguishing it from other similar compounds .
Properties
IUPAC Name |
4-fluoropiperidine-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10FNO2/c7-4-1-2-8-5(3-4)6(9)10/h4-5,8H,1-3H2,(H,9,10) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OLYSVYSYOXVFEP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(CC1F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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